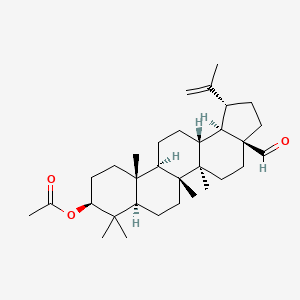

3-Acetylbetulinaldehyde

Descripción

Overview of Pentacyclic Triterpenoids and Their Significance in Academic Inquiry

Pentacyclic triterpenoids are a large and structurally diverse class of natural products widely distributed in the plant kingdom, including in the bark, leaves, and fruit peels of various plants, as well as in some fungi. chemimpex.comnih.gov These compounds are secondary metabolites derived from the C30 precursor squalene (B77637) through the isoprenoid biosynthetic pathway. chemimpex.comnih.gov The cyclization of squalene or its epoxide, 2,3-oxidosqualene (B107256), by enzymes known as oxidosqualene cyclases (OSCs), leads to the formation of various carbon skeletons. nih.gov Based on their skeletal structure, pentacyclic triterpenoids are categorized into several major groups, including lupane (B1675458), oleanane, ursane, hopane, and taraxastane (B1252269) types. nih.govmdpi.com

The significance of pentacyclic triterpenoids in academic inquiry stems from their remarkable range of biological activities. glpbio.comresearchgate.net For decades, researchers have been intrigued by their potential applications in medicine, leading to extensive investigation into their pharmacological properties. glpbio.com Scientific studies have demonstrated that these compounds possess anti-inflammatory, antiviral, antimicrobial, antioxidant, and anticancer activities, among others. chemimpex.comglpbio.com For instance, compounds like betulinic acid, oleanolic acid, and ursolic acid have been extensively studied for their potential to inhibit tumor growth and induce apoptosis in cancer cell lines. mdpi.com This broad spectrum of bioactivity makes pentacyclic triterpenoids attractive scaffolds for the development of new therapeutic agents. nih.gov Consequently, a significant area of research is dedicated to the chemical modification of naturally occurring triterpenoids to synthesize novel derivatives with enhanced potency and improved pharmacological profiles. nih.govglpbio.com

Contextualizing 3-Acetylbetulinaldehyde within Triterpenoid (B12794562) Research

Within the vast family of pentacyclic triterpenoids, this compound holds a specific and important position, primarily as a key synthetic intermediate. It is a semi-synthetic derivative of betulin (B1666924), a naturally abundant lupane-type triterpenoid extracted from the bark of birch trees (Betula spp.). Current time information in Lupane, ZW.mdpi.com The structure of this compound is characterized by a lupane skeleton with an acetyl group at the C-3 position and an aldehyde function at the C-28 position.

The primary role of this compound in chemical research is not as an end-product with direct therapeutic use, but as a versatile building block for the synthesis of more complex and potentially bioactive molecules. chemimpex.comglpbio.comCurrent time information in Lupane, ZW. Its chemical structure, featuring distinct functional groups at the C-3 and C-28 positions, allows for selective modifications, making it a valuable precursor in medicinal chemistry. acs.org For example, it is a documented intermediate in the laboratory synthesis of 3-acetylbetulinic acid. Current time information in Lupane, ZW.researchgate.net Furthermore, research has shown its utility in the creation of various lupane-type saponins (B1172615) and germanicane triterpenes that have demonstrated cytotoxic activity against cancer cell lines. chemimpex.comCurrent time information in Lupane, ZW. It has also been identified as a component in the bark of Alnus japonica and linked to the synthesis of an anti-influenza agent. Current time information in Lupane, ZW.researchgate.net

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 27570-21-4 Current time information in Lupane, ZW. |

| Molecular Formula | C₃₂H₅₀O₃ Current time information in Lupane, ZW. |

| Molecular Weight | 482.7 g/mol Current time information in Lupane, ZW. |

| Formal Name | (3β)-3-(acetyloxy)-lup-20(29)-en-28-al Current time information in Lupane, ZW. |

| Synonyms | 3-O-Acetylbetulin Aldehyde, Acetylbetulinaldehyde Current time information in Lupane, ZW.rsc.org |

| Structure Type | Lupane-type Pentacyclic Triterpenoid |

| Origin | Semi-synthetic Current time information in Lupane, ZW. |

Research Trajectories and Contemporary Challenges in this compound Investigation

Current research trajectories involving this compound are focused on its strategic use in synthetic chemistry to generate novel compounds with potential pharmacological value. The aldehyde group at C-28 and the acetyl group at C-3 are reactive sites that allow for a variety of chemical transformations. Researchers leverage this reactivity to introduce new functional groups or build entirely new heterocyclic rings onto the triterpenoid scaffold. mdpi.com A major goal is the synthesis of libraries of derivatives that can be screened for various biological activities, contributing to structure-activity relationship (SAR) studies. mdpi.comwikipedia.org SAR analyses are crucial for identifying the specific structural features responsible for a compound's biological effects, which in turn guides the design of more potent and selective drug candidates. wikipedia.orgazolifesciences.com

A significant chemical challenge in the modification of lupane triterpenoids like this compound is controlling the stereoselectivity of reactions and preventing unwanted side reactions. rsc.org For example, chemical modifications, particularly under acidic conditions, can sometimes trigger a Wagner-Meerwein-type rearrangement of the carbon skeleton, leading to the formation of unintended isomers and complicating purification and analysis. rsc.org

Furthermore, a persistent challenge in triterpenoid research is overcoming the poor aqueous solubility and limited bioavailability of these lipophilic molecules. mdpi.comrsc.org While converting betulin to this compound and then to other derivatives like saponins is one strategy to introduce more polar groups, optimizing the final compounds for suitable pharmacokinetic properties remains a significant hurdle for their potential development into clinically useful agents. rsc.org

Structure

3D Structure

Propiedades

IUPAC Name |

[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a-formyl-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H50O3/c1-20(2)22-11-16-32(19-33)18-17-30(7)23(27(22)32)9-10-25-29(6)14-13-26(35-21(3)34)28(4,5)24(29)12-15-31(25,30)8/h19,22-27H,1,9-18H2,2-8H3/t22-,23+,24-,25+,26-,27+,29-,30+,31+,32+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VATQYYFSJMNJAL-VFUWXHBOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)C)C)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)C)C)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H50O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isolation, Identification, and Structural Elucidation Methodologies

Natural Sourcing and Extraction Protocols

3-Acetylbetulinaldehyde has been isolated from Platanus orientalis, commonly known as the Oriental plane tree. nih.gov Research conducted on this botanical source has led to the identification and quantification of several triterpenoids, including this compound. nih.gov In one study, the amount of this compound was quantified in different parts of the plant, showing varying concentrations. iiim.res.in For instance, the percentage of this compound was found to be 0.018±0.01 in one sample, 0.015±0.01 in another, and 0.016±0.02 in a third, with a total of 0.049. iiim.res.in This highlights the variability of the compound's presence within the plant.

The extraction of triterpenoids like this compound from plant matrices often employs advanced techniques to enhance efficiency and selectivity. While traditional methods like Soxhlet extraction have been used, modern techniques are preferred for their advantages. mdpi.com Supercritical fluid extraction (SFE) using carbon dioxide is a notable method. mdpi.com It is particularly suitable for non-polar compounds and thermally sensitive molecules. mdpi.com The solvent power of supercritical CO2 can be fine-tuned by altering pressure and temperature, and the addition of co-solvents or modifiers can further enhance its ability to extract a wider range of compounds. iiim.res.inmdpi.com Another innovative and green extraction method involves the use of liquefied dimethyl ether (DME), which has shown high efficiency in extracting lipids from high-moisture natural sources. mdpi.com Deep eutectic solvents (DESs), especially natural deep eutectic solvents (NADESs), are also emerging as environmentally friendly and efficient extraction solvents for various bioactive compounds, including flavonoids and alkaloids, from plant materials. mdpi.com

Following extraction, a multi-step chromatographic process is essential to isolate this compound from the complex mixture of phytochemicals. drugfuture.com This process typically involves a combination of column chromatography, high-performance liquid chromatography (HPLC), and thin-layer chromatography (TLC) to achieve a high degree of purity. nih.govpatsnap.com

Column chromatography serves as a primary and large-scale purification step. uvic.carnlkwc.ac.in This technique separates compounds based on their differential adsorption to a solid stationary phase, such as silica (B1680970) gel or alumina, and their solubility in a liquid mobile phase. uvic.casavemyexams.com The crude extract is loaded onto the top of a column packed with the stationary phase. savemyexams.com A solvent or a gradient of solvents (the mobile phase) is then passed through the column. libretexts.org Compounds with a lower affinity for the stationary phase and higher solubility in the mobile phase travel down the column more quickly, leading to separation. rnlkwc.ac.in In the context of isolating this compound, a typical column chromatography procedure might involve silica gel as the stationary phase and a solvent system like petroleum ether:ethyl acetate (B1210297) (15:1) as the eluent. patsnap.com The fractions are collected sequentially and analyzed to identify those containing the target compound. libretexts.org

High-Performance Liquid Chromatography (HPLC) is a powerful technique used for both the final purification and purity assessment of this compound. libretexts.org It operates on the same principles as column chromatography but utilizes high pressure to force the mobile phase through a column packed with much smaller particles, resulting in higher resolution and faster separation times. libretexts.org For the analysis of triterpenoids from Platanus orientalis, an HPLC method was developed for their simultaneous quantification. nih.gov This method provides a detailed profile of the compounds present in the extract. iiim.res.in HPLC is also instrumental in confirming the purity of the isolated this compound by showing a single, sharp peak in the chromatogram.

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used throughout the isolation process. libretexts.org It is primarily used to monitor the progress of column chromatography separations and to identify the fractions containing the desired compound. patsnap.comlibretexts.org A small amount of the sample is spotted onto a plate coated with a thin layer of adsorbent material, typically silica gel. bnmv.ac.in The plate is then placed in a sealed chamber containing a solvent system (mobile phase). As the solvent moves up the plate by capillary action, it separates the components of the sample based on their polarity. libretexts.org

For the identification of this compound and other triterpenoids, a specific HPTLC (High-Performance Thin-Layer Chromatography) method has been developed. nih.gov This method utilizes silica gel 60 plates and a ternary solvent system of n-hexane/toluene/acetone (6:3.5:1 v/v/v) as the mobile phase. nih.gov After development, the plates are derivatized with ceric ammonium (B1175870) sulfate (B86663) to visualize the separated compounds. nih.gov The identification of this compound is confirmed by comparing its retention factor (Rf) value to that of a known standard. bnmv.ac.in In some procedures, TLC is used to monitor the completion of a reaction, for instance, when 3-O-acetyl betulin (B1666924) aldehyde is used as a starting material in a synthesis. patsnap.com

Table of Chromatographic Data for this compound Analysis:

| Parameter | Details |

| TLC Stationary Phase | Silica gel 60 plates nih.gov |

| TLC Mobile Phase | n-hexane/toluene/acetone (6:3.5:1 v/v/v) nih.gov |

| TLC Visualization | Derivatization with ceric ammonium sulfate nih.gov |

| Column Chromatography Stationary Phase | Silica gel patsnap.com |

| Column Chromatography Eluent | Petroleum ether:ethyl acetate (15:1) patsnap.com |

Chromatographic Separation Strategies for Isolation

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and molecular formula of a compound. nih.goviiarjournals.orgjst.go.jpnih.gov For this compound (C₃₂H₅₀O₃), high-resolution mass spectrometry (HRMS) would provide a very accurate mass measurement, confirming the elemental composition. nih.gov The mass spectrum would also show characteristic fragmentation patterns for lupane-type triterpenoids. researchgate.netmdpi.com Common fragmentations include the retro-Diels-Alder cleavage of the C-ring, which provides valuable structural information about the pentacyclic system. researchgate.net The loss of the acetyl group (CH₃CO) and the aldehyde group (CHO) would also be observed as distinct fragment ions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. nih.goviiarjournals.orgjst.go.jpnih.gov The IR spectrum of this compound would exhibit characteristic absorption bands. A strong absorption band around 1735 cm⁻¹ would be indicative of the C=O stretching vibration of the ester group. The C=O stretching of the aldehyde group would appear around 1725 cm⁻¹. The C-H stretching vibration of the aldehyde proton would be observed as a weak band near 2720 cm⁻¹. The C=C stretching of the isopropenyl group would give a band around 1645 cm⁻¹, and the C-O stretching of the ester would be visible in the 1240-1260 cm⁻¹ region. mdpi.com

The structural elucidation of this compound is a clear example of the power of modern spectroscopic techniques. While detailed published spectra for this specific compound are not widely available, the application of ¹H NMR, ¹³C NMR, 2D NMR, mass spectrometry, and infrared spectroscopy provides a comprehensive and unambiguous picture of its complex molecular architecture. These analytical methods, when used in concert, are essential for the rigorous identification and characterization of novel and known natural products and their derivatives.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Structural Research

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique in the structural elucidation of natural products, including triterpenoids like this compound. This method provides information about the electronic transitions within a molecule, particularly the presence of chromophores, which are functional groups that absorb light in the UV-Vis range (190–800 nm). uobabylon.edu.iq The primary chromophores in this compound are the aldehyde group at C-28 and the acetyl carbonyl group at C-3.

The lupane (B1675458) skeleton itself does not possess significant UV absorption. However, the aldehyde functional group (CHO) at C-28 is expected to exhibit a weak absorption band corresponding to an n → π* transition. This type of transition for isolated carbonyl groups typically occurs in the region of 270–300 nm. uobabylon.edu.iqcabidigitallibrary.org In the parent compound, betulinaldehyde (B1666926), the presence of the aldehyde is a key structural feature identifiable by UV-Vis spectroscopy. psu.eduresearchgate.net

For α,β-unsaturated aldehydes, a more intense absorption band (a π → π* transition) is expected at a longer wavelength, typically between 210 to 330 nm. cabidigitallibrary.orgjchps.com The exact position and intensity (molar absorptivity, ε) of the absorption maximum (λmax) are highly dependent on the molecular environment and solvent used for the analysis. ubbcluj.roresearchgate.net The introduction of the acetyl group at the C-3 position is not expected to significantly alter the absorption profile related to the C-28 aldehyde, as it is not in conjugation with the aldehyde chromophore. The acetyl group itself has a carbonyl chromophore, but its n → π* transition is also weak and would likely overlap with that of the aldehyde.

The primary utility of UV-Vis spectroscopy in the context of this compound is to confirm the presence of the carbonyl functionality and to check for the absence of other conjugated systems, which would absorb at significantly different wavelengths. tjpr.orgresearchgate.netflorajournal.com

Table 1: Expected UV-Vis Absorption Data for this compound

| Chromophore | Electronic Transition | Expected λmax (nm) | Intensity |

| Aldehyde (C-28) | n → π | 280 - 300 | Low |

| Acetyl (C-3) | n → π | ~280 | Low |

Note: The data in this table is inferred from typical values for the specified chromophores in similar molecular environments.

Advanced Spectroscopic Modalities in Structural Confirmation

While fundamental techniques like UV-Vis provide initial clues, advanced spectroscopic methods are indispensable for the unambiguous confirmation of complex molecular structures such as this compound. These modalities offer higher sensitivity and more detailed structural information.

Raman Spectroscopy and its Enhanced Variants

The Raman spectrum of this compound would be characterized by specific bands corresponding to its functional groups:

Carbonyl Vibrations: A strong Raman band corresponding to the C=O stretching vibration of the aldehyde group at C-28 is expected. Another distinct C=O stretching band for the acetate group at C-3 would also be present. spectroscopyonline.com The ester carbonyl typically appears at a different wavenumber than the aldehyde carbonyl, allowing for their distinction.

C-H Vibrations: The C-H stretching and bending vibrations of the methyl, methylene, and methine groups of the triterpenoid (B12794562) skeleton would produce a complex but characteristic pattern in the 2800-3000 cm⁻¹ and 1300-1500 cm⁻¹ regions, respectively. florajournal.comresearchgate.net

C-O Stretching: The C-O stretching vibrations of the acetyl group would also be observable. ias.ac.in

C=C Vibration: The exocyclic double bond at C-20(29), a characteristic feature of the lupane skeleton, would show a distinct C=C stretching band around 1640-1660 cm⁻¹. spectroscopyonline.com

Table 2: Predicted Characteristic Raman Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group/Structural Feature |

| ~2900 | ν(C-H) | Aliphatic C-H stretching |

| ~2720 | ν(C-H) | Aldehyde C-H stretching |

| ~1735 | ν(C=O) | Acetyl carbonyl stretching |

| ~1700 | ν(C=O) | Aldehyde carbonyl stretching |

| ~1642 | ν(C=C) | Exocyclic double bond stretching |

| ~1450 | δ(CH₂) | Methylene scissoring |

| ~1375 | δ(CH₃) | Methyl symmetric bending |

| ~1240 | ν(C-O) | Acetyl C-O stretching |

Note: This table is based on inferred data from similar triterpenoid structures and general spectroscopic principles. researchgate.netias.ac.inspectroscopyonline.com

Enhanced variants of Raman spectroscopy, such as Surface-Enhanced Raman Spectroscopy (SERS) and Tip-Enhanced Raman Spectroscopy (TERS), could be employed for trace analysis or to obtain enhanced signals, although their application would be more specialized and are not routinely used for standard structural confirmation. researchgate.netresearchgate.net

Hyphenated Spectroscopic Techniques (e.g., LC-HR-MS)

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HR-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the high mass accuracy and resolution of modern mass spectrometers. fda.govnih.govmdpi.comchromatographyonline.com This method is crucial for confirming the molecular formula and providing structural insights through fragmentation analysis.

For the analysis of this compound, the sample would first be passed through an LC column (e.g., a C18 column) to purify it from any remaining impurities. fda.gov The eluent is then introduced into the high-resolution mass spectrometer (such as an Orbitrap or Q-TOF instrument). benthamdirect.comresearchgate.netmdpi.com

High-Resolution Mass Measurement: The primary advantage of HR-MS is its ability to determine the mass of the parent ion with very high accuracy (typically to within 5 ppm). This allows for the unambiguous determination of the elemental composition. For this compound (C₃₂H₅₀O₃), the expected exact mass can be calculated and compared with the measured mass of its protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺).

Fragmentation Analysis (MS/MS): By inducing fragmentation of the parent ion (a technique known as tandem mass spectrometry or MS/MS), a characteristic fragmentation pattern is produced. nih.gov The fragmentation of pentacyclic triterpenoids like those in the lupane series often involves characteristic cleavages, such as retro-Diels-Alder (RDA) reactions if there are appropriate double bonds in the ring system, as well as losses of small neutral molecules like water, carbon monoxide, and acetic acid. nih.govresearchgate.net

For this compound, key expected fragmentations would include:

Loss of the acetyl group (as acetic acid, 60 Da) from the C-3 position.

Cleavage related to the aldehyde group at C-28.

Characteristic cleavages of the lupane ring structure.

The combination of retention time from the LC, the highly accurate mass of the parent ion, and the specific fragmentation pattern from MS/MS provides a very high degree of confidence in the structural identification of the compound. benthamdirect.comnih.gov

Table 3: Predicted LC-HR-MS Data for this compound

| Parameter | Expected Value/Observation | Information Gained |

| Retention Time | Dependent on LC conditions | Purity and chromatographic behavior |

| Parent Ion [M+H]⁺ | m/z 483.3833 | Confirmation of Molecular Formula (C₃₂H₅₁O₃⁺) |

| Key MS/MS Fragments | [M+H - 60]⁺ (loss of acetic acid) | Presence of acetyl group |

| RDA fragments | Confirmation of lupane skeleton |

Note: The exact mass is calculated for the specified molecular formula. Fragmentation patterns are predicted based on the analysis of similar triterpenoid structures. nih.govresearchgate.net

Synthetic Methodologies and Chemical Transformations

Total Synthesis Approaches to 3-Acetylbetulinaldehyde

The total synthesis of complex natural products like the lupane (B1675458) triterpenoids is a challenging endeavor in organic chemistry. While the total synthesis of lupeol (B1675499), a closely related triterpenoid (B12794562), was first reported by G. Stork et al. and later in a more efficient enantioselective route by E.J. Corey, a direct total synthesis specifically targeting this compound is not commonly pursued. nih.gov The complexity of establishing the pentacyclic core and its numerous stereocenters makes such an approach less practical for obtaining this specific derivative. Instead, this compound is almost exclusively prepared through semi-synthetic methods starting from abundant natural precursors. caymanchem.com

The biosynthesis of the parent lupane skeleton, from which this compound is derived, begins with (3S)-2,3-oxidosqualene. nih.gov This precursor undergoes a series of enzymatic cyclizations and rearrangements, initiated by the enzyme lupeol synthase, to form the characteristic five-ring structure of lupeol. nih.govthescipub.com Further enzymatic oxidations at the C-28 position are responsible for the natural occurrence of related compounds like betulin (B1666924) and betulinic acid. thescipub.com

Semi-Synthetic Routes and Precursor Utilization

The most efficient and common method for producing this compound is through the chemical modification of readily available natural triterpenoids, primarily betulin. caymanchem.com Betulin is found in high concentrations in the bark of several birch species, making it an inexpensive and abundant starting material. nih.gov

Transformations from Betulinaldehyde (B1666926) or its Derivatives

This compound is prepared via a two-step process from betulin. The synthesis hinges on the differential reactivity of the two hydroxyl groups in betulin: a secondary hydroxyl at the C-3 position and a primary hydroxyl at the C-28 position.

Selective Oxidation: The first step involves the selective oxidation of the primary hydroxyl group at C-28 of betulin to an aldehyde, yielding betulinaldehyde. orientjchem.org This transformation requires careful selection of oxidizing agents to prevent over-oxidation to a carboxylic acid or unwanted reaction at the secondary C-3 hydroxyl group. orientjchem.orgorientjchem.org

Acetylation: The resulting betulinaldehyde is then acetylated at the C-3 hydroxyl group. This is a standard esterification reaction, typically carried out using acetic anhydride (B1165640) in the presence of a base like pyridine, to yield this compound.

Alternatively, one can first acetylate the C-3 hydroxyl group of betulin to form 3-acetylbetulin. core.ac.ukmdpi.com Subsequently, the C-28 primary alcohol of 3-acetylbetulin is oxidized using a reagent like pyridinium (B92312) chlorochromate (PCC) to give the final product, 3-acetylbetulinic aldehyde. mdpi.com

Specific Reaction Pathways for Lupeol Synthesis from this compound

This compound can be used as a starting material to synthesize lupeol. This transformation involves the complete reduction of the C-28 aldehyde group to a methyl group. The Wolff-Kishner reduction is a classic and effective method for this conversion under basic conditions, which is advantageous for substrates that may be sensitive to acid. youtube.comwikipedia.orgalfa-chemistry.com

The reaction proceeds by first converting the aldehyde into a hydrazone through condensation with hydrazine (B178648). organic-chemistry.org In the presence of a strong base and heat, the hydrazone decomposes, releasing nitrogen gas and forming an alkane. wikipedia.org This process effectively removes the oxygen atom from the carbonyl group. youtube.com

| Reagent/Condition | Purpose | Example Details |

|---|---|---|

| Hydrazine Hydrate (N₂H₄·H₂O) | Forms hydrazone intermediate with the aldehyde. | Reactant added to the solution of this compound. |

| Solvent (e.g., Diethylene Glycol, DMSO) | High-boiling solvent to facilitate the high temperatures required for the reaction. | Diethylene glycol (reflux at 200°C) or DMSO (140°C). |

| Strong Base (e.g., NaOH, Potassium tert-butoxide) | Catalyzes the decomposition of the hydrazone. | Added after hydrazone formation is complete. |

| High Temperature | Drives the elimination of N₂ gas. | Typically between 140°C and 200°C. |

Derivatization and Chemical Modification Strategies

The presence of two distinct functional groups, the C-3 ester and the C-28 aldehyde, makes this compound a versatile platform for further chemical modifications.

Esterification Reactions at C-3 Position

The acetyl group at the C-3 position is an ester that can be hydrolyzed back to a hydroxyl group. This free secondary alcohol can then be re-esterified with various other acyl chlorides or acid anhydrides to produce a library of different ester derivatives. rsc.orgresearchgate.net This strategy is widely used in the medicinal chemistry of lupane triterpenoids to explore structure-activity relationships, as the nature of the ester group at C-3 can significantly influence biological activity. core.ac.ukrsc.orgresearchgate.net The synthesis involves reacting the C-3 alcohol (obtained after deacetylation of this compound) with the desired acylating agent, often in the presence of a base catalyst like triethylamine (B128534) or pyridine. rsc.org

Aldehyde Group Chemical Reactivity and Derivatization

The aldehyde group at C-28 is a key site for chemical transformations, offering numerous possibilities for creating derivatives.

Oxidation: The aldehyde is readily oxidized to a carboxylic acid, which is the defining transformation to convert this compound into 3-acetylbetulinic acid. caymanchem.comglpbio.com This is a crucial step as betulinic acid and its derivatives are of significant pharmacological interest. nih.gov

Reductive Amination: The aldehyde can react with primary or secondary amines in the presence of a reducing agent to form new amine derivatives.

Condensation Reactions: The carbonyl carbon is electrophilic and can be attacked by various nucleophiles. It readily reacts with hydrazine derivatives (like 2,4-dinitrophenylhydrazine) to form stable hydrazones, a common method for characterizing aldehydes. yorku.ca Similarly, it can react with hydroxylamine (B1172632) to form oximes. ddtjournal.com These reactions are useful for creating diverse molecular structures. mdpi.com The Hantzsch reaction, involving two molecules of a beta-dicarbonyl compound, an aldehyde, and ammonia, can be used to form dihydropyridine (B1217469) derivatives. nih.gov

| Reaction Type | Reagent(s) | Product Functional Group |

|---|---|---|

| Oxidation | Mild oxidizing agents (e.g., NaClO₂) | Carboxylic Acid |

| Reduction (Wolff-Kishner) | Hydrazine, Strong Base (e.g., KOH) | Alkane (Methyl group) |

| Hydrazone Formation | Hydrazine or its derivatives (e.g., 2,4-DNPH) | Hydrazone |

| Oxime Formation | Hydroxylamine (NH₂OH) | Oxime |

| Reductive Amination | Amine (R-NH₂), Reducing Agent (e.g., NaBH₃CN) | Amine |

Catalysis in this compound Synthesis and Modification

Catalysis plays a pivotal role in both the synthesis of this compound and its subsequent chemical modifications, including the formation of triazole analogues.

The synthesis of this compound itself starts from betulin, which is selectively oxidized. While various oxidizing agents can be used, catalytic methods are preferred for their efficiency and selectivity. For example, TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) mediated electrochemical oxidation is a catalytic method for converting alcohols to aldehydes. researchgate.net

In the context of synthesizing triazole analogues, catalysis is central to the key reaction step: the 1,3-dipolar cycloaddition.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most widely used "click" reaction for the synthesis of 1,4-disubstituted 1,2,3-triazoles. frontiersin.orgmdpi.comgoogle.com The reaction is typically catalyzed by copper(I) species, which can be introduced as a Cu(I) salt (e.g., CuI, CuBr) or generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). beilstein-journals.org The catalyst significantly accelerates the reaction rate and provides high regioselectivity for the 1,4-isomer. frontiersin.org The reaction is robust, proceeds under mild conditions, and is tolerant of a wide array of functional groups, making it ideal for the modification of complex natural products. peerj.com

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): An alternative to CuAAC is the ruthenium-catalyzed cycloaddition, which yields the 1,5-disubstituted 1,2,3-triazole regioisomer. peerj.com This method often employs ruthenium catalysts such as CpRuCl(PPh₃)₂ (Cp = pentamethylcyclopentadienyl). The ability to selectively generate the 1,5-isomer provides a powerful tool for creating structural diversity in novel this compound analogues.

Beyond triazole synthesis, catalysis is crucial for other modifications of terpenoids. Ruthenium complexes have been used for various transformations on terpenoid derivatives. researchgate.netresearchgate.net For instance, ruthenium-catalyzed reactions can be employed for the hydrogenation of alkenes or the functionalization of C-H bonds, opening avenues for a broad range of structural modifications on the this compound skeleton. mdpi.com The choice of catalyst and reaction conditions can influence the selectivity of these transformations.

The following table summarizes the key catalytic systems used in the synthesis and modification of compounds like this compound.

Table 2: Catalytic Systems in the Synthesis and Modification of this compound and its Analogues

| Catalytic Reaction | Catalyst System | Purpose | Product | Reference |

|---|---|---|---|---|

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Cu(I) source (e.g., CuI, or CuSO₄/Sodium Ascorbate) | Synthesis of 1,4-disubstituted 1,2,3-triazoles | 1,4-Triazole Analogue | frontiersin.orgbeilstein-journals.org |

| Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) | Ru(II) complexes (e.g., Cp*RuCl(PPh₃)₂) | Synthesis of 1,5-disubstituted 1,2,3-triazoles | 1,5-Triazole Analogue | peerj.com |

| Catalytic Oxidation | TEMPO/Electrochemical | Synthesis of Aldehyde from Alcohol | This compound | researchgate.net |

| Catalytic Hydrogenation of Terpenes | Pd, Pt, Ru, or Rh on supports (e.g., charcoal) | Saturation of double bonds | Hydrogenated Derivatives | mdpi.com |

Biosynthetic Pathway Research

Proposed Biosynthetic Routes to Triterpenoids

The biosynthesis of all triterpenoids, including 3-Acetylbetulinaldehyde, originates from the ubiquitous precursor acetyl-CoA. rsc.org The journey from this simple two-carbon unit to the complex pentacyclic structure of triterpenoids is primarily governed by the mevalonate (B85504) (MVA) pathway. biorxiv.org This pathway meticulously constructs the fundamental C5 building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). biorxiv.org

The key steps in the MVA pathway leading to the direct precursor of triterpenoids are outlined below:

| Step | Reaction | Enzyme(s) |

| 1 | Condensation of three acetyl-CoA molecules | Acetoacetyl-CoA thiolase, HMG-CoA synthase |

| 2 | Reduction of HMG-CoA | HMG-CoA reductase (a key rate-limiting enzyme) |

| 3 | Phosphorylation of mevalonate | Mevalonate kinase, Phosphomevalonate kinase |

| 4 | Decarboxylation to form IPP | Mevalonate diphosphate decarboxylase |

| 5 | Isomerization of IPP to DMAPP | IPP isomerase |

| 6 | Sequential condensation of IPP and DMAPP | Farnesyl pyrophosphate (FPP) synthase |

| 7 | Dimerization of two FPP molecules | Squalene (B77637) synthase |

| 8 | Epoxidation of squalene | Squalene epoxidase |

This series of reactions culminates in the formation of 2,3-oxidosqualene (B107256) , a crucial linear C30 precursor that stands at the branching point for the synthesis of a vast array of cyclic triterpenes and sterols. rsc.orgbiorxiv.org

Enzymatic Steps and Intermediates Leading to Betulin (B1666924) Derivatives

The formation of betulin derivatives, including this compound, commences with the cyclization of 2,3-oxidosqualene. This critical step is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). Specifically, lupeol (B1675499) synthase (LUS) directs the cyclization of 2,3-oxidosqualene to form the pentacyclic triterpene lupeol , which serves as the foundational scaffold for betulin and its derivatives. sci-hub.senih.gov

Following the formation of lupeol, a series of oxidative modifications occur, primarily catalyzed by cytochrome P450 monooxygenases (CYPs), which are heme-containing enzymes requiring a cytochrome P450 reductase (CPR) for their activity. sci-hub.sebiorxiv.org The pathway proceeds as follows:

Oxidation of Lupeol to Betulin: The methyl group at the C-28 position of lupeol is hydroxylated to yield betulin . This reaction is mediated by a lupeol C-28 oxidase, a specific type of CYP enzyme. nih.gov

Oxidation of Betulin to Betulinaldehyde (B1666926): The C-28 alcohol of betulin is further oxidized to form an aldehyde, resulting in the formation of betulinaldehyde . biorxiv.orgfrontiersin.org This step is also catalyzed by a CYP/CPR enzyme system.

Acetylation to form this compound: The final step in the proposed biosynthesis is the acetylation of the hydroxyl group at the C-3 position of betulinaldehyde. This reaction is catalyzed by a triterpene acetyltransferase , utilizing acetyl-CoA as the acetyl donor, to produce This compound . nih.govresearchgate.net While a specific acetyltransferase for betulinaldehyde has not been definitively identified, the characterization of pentacyclic triterpene acetyltransferases in other plant species strongly supports this enzymatic step. nih.govresearchgate.net

The key intermediates and enzymes in this specific branch of the triterpenoid (B12794562) pathway are summarized in the table below:

| Precursor | Enzyme | Product |

| 2,3-Oxidosqualene | Lupeol synthase (LUS) | Lupeol |

| Lupeol | Cytochrome P450 (lupeol C-28 oxidase) / CPR | Betulin |

| Betulin | Cytochrome P450 / CPR | Betulinaldehyde |

| Betulinaldehyde | Triterpene Acetyltransferase | This compound |

Genetic and Enzymatic Studies on Triterpenoid Biosynthesis

Significant research has focused on identifying and characterizing the genes and enzymes involved in triterpenoid biosynthesis. The isolation and functional analysis of genes encoding lupeol synthases from various plants, such as Arabidopsis thaliana and Betula platyphylla, have been crucial in understanding the initial cyclization step. nih.govresearchgate.net

Furthermore, several cytochrome P450 genes responsible for the oxidation of lupeol have been identified. For instance, CYP716A subfamily members have been shown to catalyze the oxidation of lupeol to betulin and subsequently to betulinic acid, a process that inherently involves the intermediate betulinaldehyde. sci-hub.senih.gov Studies in Betula platyphylla have led to the isolation of a lupeol C-28 oxidase gene (BPLO) that demonstrates high activity in betulinic acid biosynthesis. nih.gov

Recent discoveries have also shed light on the enzymes responsible for the acetylation of triterpenes. A novel triterpene acetyltransferase (LsTAT1) was identified in lettuce, which is involved in the biosynthesis of various pentacyclic triterpene acetates using acetyl-CoA as the acyl donor. nih.govresearchgate.net This finding provides a strong enzymatic basis for the proposed acetylation of betulinaldehyde to form this compound.

Genetic regulation of these pathways is also an active area of research. Transcription factors, such as bHLH9 in birch, have been found to play a role in regulating the expression of downstream genes involved in betulin biosynthesis, indicating a complex regulatory network that can be influenced by environmental signals. researchgate.netintegrativebiology.ac.cn

Metabolic Engineering Strategies for this compound Precursors

The potential applications of betulin derivatives have driven extensive research into metabolic engineering strategies to enhance the production of their precursors in microbial hosts like Saccharomyces cerevisiae (yeast) and Yarrowia lipolytica. rsc.orgacs.org These strategies aim to optimize the metabolic flux towards the desired triterpenoid products.

Key metabolic engineering approaches include:

Increasing Precursor Supply: A primary strategy is to boost the availability of the central precursor, 2,3-oxidosqualene. This is often achieved by overexpressing rate-limiting enzymes in the MVA pathway, such as HMG-CoA reductase. rsc.orgbiorxiv.org

Redirecting Carbon Flux: To channel more 2,3-oxidosqualene into the triterpenoid pathway, the competing endogenous sterol pathway is often downregulated. This can be accomplished by reducing the expression or activity of lanosterol (B1674476) synthase (ERG7), the enzyme that converts 2,3-oxidosqualene to lanosterol, the precursor for sterols like ergosterol (B1671047) in yeast. biorxiv.orgbiorxiv.org

Optimizing Heterologous Enzyme Expression: The efficient production of betulin derivatives in microbial hosts requires the successful expression and activity of plant-derived enzymes, such as lupeol synthase and cytochrome P450s. Codon optimization of these genes for the host organism and ensuring proper protein folding and localization are critical. nih.gov

Enhancing Cofactor Availability: The cytochrome P450-catalyzed oxidation steps are dependent on the cofactor NADPH. Engineering the host's metabolism to increase the intracellular pool of NADPH can significantly improve the efficiency of these reactions. sci-hub.sersc.org

The table below summarizes some of the metabolic engineering strategies employed to enhance the production of precursors for betulin derivatives.

| Strategy | Target | Outcome |

| Overexpression of MVA pathway enzymes | HMG-CoA reductase, Squalene synthase, etc. | Increased production of 2,3-oxidosqualene |

| Downregulation of competing pathways | Lanosterol synthase (ERG7) | Increased availability of 2,3-oxidosqualene for triterpenoid synthesis |

| Protein engineering of CYPs | Cytochrome P450 enzymes | Enhanced catalytic activity and substrate specificity |

| Cofactor engineering | NADPH-regenerating enzymes | Improved efficiency of oxidative reactions |

Through these sophisticated genetic and metabolic engineering techniques, researchers are paving the way for the sustainable and high-yield production of valuable triterpenoids like the precursors to this compound. rsc.orgacs.org

Derivatives and Analogues: Synthesis and Exploratory Research

Synthesis of Betulinic Acid-3-acetate from 3-Acetylbetulinaldehyde

This compound is a direct precursor in a multi-step synthesis of Betulinic Acid-3-acetate. This transformation involves the oxidation of the aldehyde group at the C-28 position to a carboxylic acid.

One documented method involves the oxidation of this compound (referred to as betulin (B1666924) aldehyde-3-acetate) using oxygen and a catalyst, cobalt acetylacetonate, in a trifluoromethylbenzene solvent. The reaction is typically conducted at a temperature of 60–65 ℃ for a duration of 0.5 to 2 hours to yield Betulinic Acid-3-acetate. mdpi.com This product can then be deprotected at the C-3 hydroxyl group to yield Betulinic Acid. mdpi.com

Table 1: Synthesis of Betulinic Acid-3-acetate

| Starting Material | Reagents | Solvent | Conditions | Product | Reference |

|---|

Lupane (B1675458) and Germanicane Triterpene Derivatives

This compound is a key starting material for creating derivatives with both the native lupane skeleton and the rearranged germanicane skeleton. caymanchem.comglpbio.com The germanicane-type triterpenes, such as allobetulin, can be formed from the Wagner-Meerwein skeletal rearrangement of lupane-type precursors like betulin and its derivatives. researchgate.netcapes.gov.br This rearrangement can be provoked by acidic agents often used in synthesis. researchgate.net Research has utilized this compound as an intermediate in the synthesis of various lupane and germanicane triterpenes being investigated for their anticancer properties. caymanchem.comglpbio.com

Saponin (B1150181) Analogues Derived from Betulin

Saponins (B1172615) are glycosides of triterpenes, and their synthesis is a key strategy for overcoming the poor water solubility and unfavorable pharmacokinetic properties that limit the therapeutic potential of triterpenoids like betulinic acid. capes.gov.brtandfonline.comnih.gov this compound, being a derivative of betulin, is an important intermediate in the synthesis of these saponin analogues. caymanchem.comglpbio.comguidechem.com

Starting from betulin, a synthetic pathway can generate this compound, which is then further modified and glycosylated to produce bidesmosidic saponins (containing two sugar chains). For instance, a study by Thibeault et al. describes the synthesis of cytotoxic germanicane- and lupane-type 3β-O-monodesmosidic saponins starting from betulin, a process where this compound is a logical intermediate. caymanchem.comglpbio.com Another study successfully synthesized a naturally occurring cytotoxic saponin along with seven other bidesmosidic saponins from betulin and betulinic acid. nih.gov

Structural Modifications for Enhanced Research Utility

The chemical structure of this compound is modified to enhance its utility in research, primarily by improving its physicochemical properties and exploring its biological potential. A major challenge with parent triterpenoids is their poor hydrosolubility, which hinders further clinical development. tandfonline.com

Key structural modifications include:

Glycosylation: Attaching sugar moieties to the triterpene backbone to create saponins is a primary strategy to increase water solubility and bioavailability. capes.gov.brnih.gov

Modification of the C-28 Aldehyde: The aldehyde group is a versatile functional group that can be oxidized to a carboxylic acid (as seen in the synthesis of betulinic acid-3-acetate), reduced to an alcohol, or used in condensation reactions to create a wide array of derivatives for biological screening. mdpi.comacs.org

Modification of the C-3 Position: The acetyl group can be removed to yield a free hydroxyl group, which can then be esterified with various acids or linked to other molecules to probe its influence on biological activity. tandfonline.com

These modifications allow researchers to generate a library of compounds to systematically study how different structural features affect the molecule's function.

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for identifying the specific structural features of a molecule that are responsible for its biological activity. gardp.orgcollaborativedrug.com By synthesizing and testing a series of related compounds, researchers can determine which parts of the molecule are essential for its function, which parts can be modified, and how these modifications influence potency and selectivity. gardp.org

For derivatives originating from the betulin scaffold, including those from this compound, SAR studies have focused on modifications at the C-3, C-20, and C-28 positions. nih.gov

Key SAR Findings for Related Triterpenoids:

C-28 Position: The functional group at C-28 is often critical for cytotoxic activity. Several studies have shown that a free carboxylic acid at this position is associated with higher activity, whereas esterification can lead to a significant decrease in cytotoxicity. acs.org

C-3 Position: Acetylation of the hydroxyl group at the C-3 position, as in this compound, has been shown in some cases to reduce cytotoxic activity compared to the parent compound with a free hydroxyl group. acs.org However, other 3-O-acyl derivatives have demonstrated potent anticancer activity. tandfonline.com For example, 3-O-glutaryl-betulinic acid and 3-O-succinyl-betulinic acid showed better cytotoxicity than betulinic acid against a human lung carcinoma cell line. tandfonline.com

C-20(29) Double Bond: Hydrogenation of the double bond in the lupane skeleton has been reported to cause a significant increase in cytotoxicity in certain cancer cell lines. acs.org

A study by Thibeault et al. specifically synthesized a series of lupane- and germanicane-type saponins from betulin and conducted an SAR study. caymanchem.comglpbio.com This work highlights the importance of the triterpene skeleton and the nature of the attached sugar moiety in determining the ultimate cytotoxic effect of the saponin derivative.

Table 2: Illustrative SAR data for Betulinic Acid Derivatives

| Compound | Modification from Betulinic Acid | Effect on Cytotoxicity (Example) | Reference |

|---|---|---|---|

| Betulinic Acid-3-acetate | Acetylation at C-3 OH | Decreased activity | acs.org |

| Methyl Betulinate | Esterification at C-28 COOH | Decreased activity | acs.org |

| 3-O-glutaryl-betulinic acid | Acylation at C-3 OH | Increased activity (vs. A549 cells) | tandfonline.com |

This systematic approach of synthesizing and testing derivatives, including those accessible from this compound, is crucial for developing new compounds with optimized therapeutic properties. collaborativedrug.com

Mechanistic Research: in Vitro Biological Activity and Molecular Interactions

In Vitro Biological Activity Studies of 3-Acetylbetulinaldehyde and its Derivatives

The cytotoxic potential of this compound and its derivatives has been evaluated in vitro across various human cancer cell lines. In a key study, this compound was utilized as a reference compound to assess the antiproliferative activity of a series of newly synthesized derivatives. These compounds were tested against a panel of five human cancer cell lines: biphenotypic B myelomonocytic leukaemia (MV-4-11), lung adenocarcinoma (A549), prostate carcinoma (Du-145), melanoma (Hs294T), and breast adenocarcinoma (MCF-7), as well as the normal human mammary gland cell line (MCF-10A). nih.gov

Research indicated that modifications to the core structure significantly influence cytotoxic activity. For instance, it was observed that the presence of the formyl group at the C-17 position in the betulinaldehyde (B1666926) structure led to a decrease in activity against MV-4-11 leukaemia cells when compared to analogous betulin (B1666924) derivatives lacking this group. nih.gov While many derivatives showed moderate activity, certain modifications led to enhanced cytotoxicity. For example, a derivative incorporating a 2-propenoyl group demonstrated the highest activity against the MV-4-11 cell line with an IC₅₀ value of 4.2 μM. nih.gov

The related compound, betulinaldehyde, has been shown to exert anti-tumor effects in A549 lung cancer cells. medchemexpress.com It significantly inhibits the viability and colony formation ability of these cells in a concentration-dependent manner. medchemexpress.com Mechanistic studies suggest these effects are mediated through the suppression of key signaling pathways, including Akt, MAPK, and STAT3. medchemexpress.com

Table 1: In Vitro Antiproliferative Activity of this compound and a Potent Derivative

| Compound/Derivative | Cell Line | IC₅₀ (μM) |

| This compound | MV-4-11 (Leukaemia) | > 25 |

| This compound | A549 (Lung) | > 25 |

| This compound | Du-145 (Prostate) | > 25 |

| This compound | Hs294T (Melanoma) | > 25 |

| This compound | MCF-7 (Breast) | > 25 |

| 3-(2-propenoyl)betulin | MV-4-11 (Leukaemia) | 4.2 |

Data sourced from a study on 3-modified derivatives of betulin and betulinic aldehyde. nih.gov

Currently, there is limited specific research available in peer-reviewed scientific literature that directly investigates the in vitro anti-influenza activity of this compound. While other natural triterpenoids and derivatives of the parent compound, betulin, have been explored for a wide range of antiviral properties, the focused study of this compound against influenza viruses appears to be a novel area for future investigation. nih.gov

While direct studies on this compound are scarce, research on the closely related parent compound, betulinaldehyde, provides insight into potential antimicrobial activity. Betulinaldehyde has been reported to exhibit antimicrobial properties against both bacteria and fungi. biocrick.comchemsrc.com

Notably, it has demonstrated activity against reference strains of both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA). biocrick.com The minimum inhibitory concentration (MIC) values for betulinaldehyde against a reference MRSA strain were found to range from 64 µg/ml to 512 µg/ml. chemsrc.com Furthermore, betulinaldehyde has shown antimycobacterial activity, with a reported MIC value of 25 µg/ml against Mycobacterium tuberculosis. biocrick.com These findings suggest that the lupane-type triterpenoid (B12794562) scaffold, from which this compound is derived, is a promising basis for the development of new antimicrobial agents.

Table 2: Antimicrobial Activity of Betulinaldehyde

| Organism | Activity Type | MIC Value |

| Staphylococcus aureus (MRSA, ATCC 43300) | Antibacterial | 64 - 512 µg/ml |

| Mycobacterium tuberculosis | Antimycobacterial | 25 µg/ml |

Data sourced from studies on the biological activity of betulinaldehyde. biocrick.comchemsrc.com

Beyond anticancer and antimicrobial research, derivatives of betulin are recognized for a spectrum of biological activities, including anti-inflammatory properties. researchgate.net Specific investigations into the parent compound, betulinaldehyde, have revealed its potential role in cardiovascular research. It has been found to suppress the PLCγ1/Ca2+/MMP9 signal pathway, which is a key regulator of vascular remodeling. medchemexpress.com Additionally, betulinaldehyde has been shown to induce apoptosis in certain cell lines and exhibits inhibitory effects on the enzyme alpha-glucosidase. targetmol.com

Enzymatic Interaction Studies

The molecular mechanisms underlying the biological activities of this compound and related compounds involve direct interactions with cellular enzymes. The parent compound, betulinaldehyde, has been shown to inhibit the phosphorylation of Akt, MAPK, and STAT3 in A549 cells, thereby suppressing the activity of these critical signaling kinases. medchemexpress.com The activity of the Akt signaling pathway was found to be almost completely inhibited after 180 minutes of exposure to betulinaldehyde (20 μM). medchemexpress.com

Furthermore, molecular docking studies on derivatives of betulinic aldehyde have provided insights into potential enzyme targets. These in silico analyses showed that certain derivatives can fit into the active site of the serine/threonine protein kinase Akt, suggesting a direct inhibitory interaction. nih.gov The induction of apoptosis is another key mechanism, and related betulin derivatives have been shown to activate the caspase cascade, specifically caspase-3 and caspase-7, which are executive enzymes in the apoptotic pathway. researchgate.net Betulinaldehyde has also demonstrated inhibitory activity against alpha-glucosidase. targetmol.com

Enzyme Induction Studies

Enzyme induction is a process where a molecule increases the expression of an enzyme. This is a critical area of study in drug development as it can affect the metabolism of the compound itself or other co-administered drugs, influencing their efficacy and safety. The induction of drug-metabolizing enzymes, such as those in the Cytochrome P450 (CYP) superfamily, is a receptor-mediated event. An inducing molecule typically enters a cell and binds to a nuclear receptor like the Pregnane X Receptor (PXR) or Aryl hydrocarbon Receptor (AhR). This complex then triggers the transcriptional activation of the target enzyme's gene, leading to increased protein synthesis and higher enzyme activity. youtube.com

Standard in vitro methods to assess enzyme induction potential utilize primary human hepatocytes. nih.gov These cells are treated with the test compound for a period, typically 48-72 hours, after which changes in specific enzyme activity or mRNA levels are measured. youtube.com Common endpoints include the quantification of mRNA for key enzymes like CYP1A2, CYP2B6, and CYP3A4 using RT-PCR, or measuring the metabolic turnover of specific probe substrates via LC-MS/MS analysis. youtube.combioivt.com

While these methodologies are well-established for evaluating synthetic compounds and some natural products, specific studies investigating the enzyme induction potential of this compound have not been prominently reported in the reviewed scientific literature. Research on its parent compounds, betulin and betulinic acid, has focused more on other activities like anticancer and anti-inflammatory effects rather than comprehensive enzyme induction profiling. nih.govmdpi.com Therefore, the capacity of this compound to induce key drug-metabolizing enzymes remains an area requiring further investigation.

Mechanism of Enzyme Modulation

Beyond induction, enzyme modulation encompasses any alteration of an enzyme's activity, including inhibition or activation. This compound, a derivative of betulinic aldehyde, belongs to the lupane-type triterpenoid class of natural products, which are known to interact with various protein targets, including kinases. nih.govnih.gov

The serine/threonine kinase Akt (also known as Protein Kinase B) is a key enzyme in cellular signaling pathways that regulate cell survival, proliferation, and growth. youtube.comwikipedia.org Its hyperactivation is implicated in various cancers, making it a significant therapeutic target. researchgate.netnih.gov Computational studies have been performed to investigate the interaction between derivatives of betulinic aldehyde and Akt, suggesting a potential modulatory role through inhibition. nih.govmdpi.com The mechanism of Akt modulation often involves binding to its catalytic kinase domain or its allosteric sites, preventing the phosphorylation events necessary for its full activation. youtube.comnih.govmdpi.com

Research on a series of 3-modified derivatives of betulinic aldehyde, including this compound (referred to as compound 3 in the study), has shown in vitro antiproliferative activity against various human cancer cell lines. mdpi.com While this compound itself showed modest activity, other derivatives in the same series demonstrated significant cytotoxicity, which was hypothesized to be linked to the modulation of enzymes like Akt. mdpi.comresearchgate.net The molecular docking of these derivatives into the Akt active site supports the hypothesis that their mechanism of action involves direct enzyme modulation through competitive inhibition. nih.gov

Table 1: In Vitro Antiproliferative Activity of this compound and Reference Compounds Data sourced from Chrobak et al., 2019. mdpi.com

| Compound | Cell Line (MV-4-11 Leukaemia) IC₅₀ (µM) |

|---|---|

| This compound (3) | > 20 |

| 3-Acetylbetulin (2) | 12.5 ± 1.1 |

| Cisplatin (Reference) | 1.8 ± 0.1 |

Molecular Target Identification and Validation Research

Identifying the specific molecular targets of a bioactive compound is fundamental to understanding its mechanism of action and advancing its development as a therapeutic agent. nih.gov For natural products like this compound, this process can be approached through a combination of computational prediction and experimental validation. nih.govresearchgate.net

Computational Approaches for Target Prediction

Computational methods offer a rapid and cost-effective means to generate hypotheses about the potential protein targets of a small molecule. nih.govresearchgate.net These in silico techniques leverage the vast amount of available biological and chemical data to predict drug-target interactions (DTIs). nih.gov

Molecular docking is a prominent structure-based computational method used to predict the binding orientation and affinity of a ligand to the active site of a protein target. nih.govetflin.com The process involves generating various conformations (poses) of the ligand within the target's binding pocket and scoring them based on factors like intermolecular forces, shape complementarity, and binding free energy. nih.govetflin.com A lower binding energy score typically indicates a more stable and favorable interaction. nih.gov

In the context of this compound and related compounds, molecular docking has been employed to explore their potential interaction with the serine/threonine kinase Akt1. nih.govresearchgate.net These simulations aim to elucidate how the triterpenoid structure fits within the kinase's ATP-binding pocket and which specific amino acid residues it interacts with. nih.gov For example, a study on 3-modified derivatives of betulin and betulinic aldehyde performed docking calculations against Akt. mdpi.com The results for a highly active derivative (compound 9 in the study, a 3-alkynyl derivative of betulin) showed it fits within the active site, forming stabilizing interactions. While detailed binding energy values for this compound specifically were not the focus, the study established Akt as a plausible target for this class of compounds, warranting further investigation. nih.govresearchgate.net

Table 2: Example of Molecular Docking Interaction Data for an Akt1 Inhibitor This table illustrates typical data obtained from docking studies, using a reference inhibitor as an example. nih.gov

| Ligand | Target Protein | Binding Energy (kcal/mol) | Interacting Residues (H-Bonds) |

|---|---|---|---|

| Tehranolide | AKT1 | -9.22 | Ala230, Glu234, Glu278 |

Machine learning (ML) and artificial intelligence (AI) are revolutionizing target identification by analyzing large, complex datasets to uncover novel drug-target relationships. youtube.commdpi.com Ligand-based ML models use the principle that structurally similar molecules often share similar biological activities. researchgate.net These algorithms are trained on databases of known drug-target interactions and can then predict targets for new molecules, like this compound, based on their chemical features. youtube.commdpi.com

Other ML approaches integrate diverse data types, including genomic, proteomic, and chemical structure information, to build predictive models. cjnmcpu.com These methods can identify potential targets even without close structural analogs, offering a powerful tool for deconvoluting the polypharmacology of natural products. While the application of machine learning to predict targets for triterpenoids as a class is an active area of research, specific ML-based target prediction studies for this compound have not been detailed in the available literature. mdpi.com

Experimental Methodologies for Target Identification

Experimental validation is essential to confirm the targets predicted by computational methods and to discover new ones. nih.gov For natural products, a variety of label-free and probe-based techniques are utilized. nih.govresearchgate.net

Common experimental approaches include:

Affinity Chromatography: This biochemical technique involves immobilizing the bioactive compound (e.g., this compound) on a solid support. A cell lysate is then passed over this support, and proteins that bind to the compound are captured. These interacting proteins can then be eluted and identified using mass spectrometry. researchgate.net

Activity-Based Protein Profiling (ABPP): ABPP uses chemical probes that covalently bind to the active sites of specific enzyme families. By competing with these probes, a bioactive compound can reveal its affinity for certain enzymes within the proteome. nih.gov

Cellular Thermal Shift Assay (CETSA): This method is based on the principle that a ligand binding to its target protein increases the protein's thermal stability. Cells are treated with the compound, heated to various temperatures, and the remaining soluble proteins are quantified. Target proteins will show increased stability (i.e., remain in solution at higher temperatures) in the presence of the binding ligand. researchgate.net

Genetic Approaches: Methods such as RNA interference (RNAi) or CRISPR-Cas9 gene editing can be used to systematically knock down or knock out potential target genes. If reducing the expression of a specific protein leads to cellular resistance to the compound's effects, it provides strong evidence that this protein is a physiologically relevant target. nih.gov

Currently, there is a lack of published studies that have applied these specific experimental methodologies to comprehensively identify and validate the molecular targets of this compound.

Advanced Spectroscopic Analysis in 3 Acetylbetulinaldehyde Research

Application of High-Resolution NMR for Complex Structural Details

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the intricate structure of organic molecules like 3-Acetylbetulinaldehyde. creative-biostructure.com While one-dimensional (1D) NMR (¹H and ¹³C) provides initial information about the chemical environments of protons and carbons, a full and unambiguous assignment for a complex pentacyclic triterpenoid (B12794562) requires a suite of two-dimensional (2D) NMR experiments. researchgate.netnih.gov

1D NMR (¹H and ¹³C): The ¹H NMR spectrum reveals the number of different proton environments and their splitting patterns, indicating adjacent protons. For this compound, characteristic signals would include those for the aldehyde proton, the methyl protons of the acetyl group, and numerous overlapping signals from the rigid pentacyclic skeleton. The ¹³C NMR spectrum shows the number of distinct carbon atoms, with characteristic downfield shifts for the carbonyl carbons of the aldehyde and acetyl groups. oregonstate.edulibretexts.org

2D NMR Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.com For this compound, COSY is crucial for tracing the proton-proton connectivities within the individual rings of the lupane (B1675458) framework, helping to piece together the spin systems of the cyclohexane and cyclopentane rings. researchgate.net

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates each proton with the carbon atom it is directly attached to. This allows for the definitive assignment of carbon signals based on the more easily assigned proton signals. princeton.edu

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is vital for establishing long-range (typically 2-3 bond) correlations between protons and carbons. emerypharma.com This is particularly useful for identifying quaternary carbons (which have no attached protons) and for connecting different fragments of the molecule. mdpi.com For instance, an HMBC correlation between the methyl protons of the acetyl group and the carbonyl carbon, and a correlation from the H-3 proton to the same carbonyl carbon, would confirm the location of the acetyl group at the C-3 position. Similarly, correlations from protons on the E-ring to the aldehyde carbon would confirm its placement.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique reveals through-space correlations between protons that are in close proximity, which is essential for determining the relative stereochemistry of the molecule. nih.gov For the rigid lupane skeleton, NOESY correlations can confirm the orientation of substituents, such as the axial or equatorial position of the acetyl group at C-3, and the stereochemistry at various chiral centers throughout the rings. researchgate.net

Table 1: Representative NMR Data for a 3-Substituted Lupane Skeleton

| Position | ¹³C Chemical Shift (δ ppm) | ¹H Chemical Shift (δ ppm) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations |

|---|---|---|---|---|

| 3 | ~81.0 | ~4.5 (dd) | C-1, C-2, C-4, C-23, C-24, Acetyl C=O | H-2, H-23 |

| 28 (CHO) | ~206.0 | ~9.8 (s) | C-17, C-22 | H-18, H-22 |

| Acetyl (CH₃) | ~21.0 | ~2.0 (s) | Acetyl C=O | - |

| Acetyl (C=O) | ~171.0 | - | - | - |

Note: Data are hypothetical and based on typical values for related lupane-type triterpenoids. Actual values may vary.

Advanced Mass Spectrometry Techniques (e.g., Tandem MS, HRMS) for Metabolite Profiling

Advanced mass spectrometry (MS) techniques are critical for confirming the molecular formula and for identifying metabolites of compounds like this compound in biological systems. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent ion, allowing for the unambiguous determination of the molecular formula. This is the first step in confirming the identity of the compound. For example, electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap analyzer would be used. nih.gov

Tandem Mass Spectrometry (MS/MS): Tandem MS involves the isolation of a precursor ion (such as the molecular ion of this compound) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions produce a characteristic pattern that provides structural information. nih.gov For lupane-type triterpenoids, fragmentation often involves characteristic losses of side chains and cleavages within the ring system. libretexts.orgmiamioh.edu Expected fragmentations for this compound would include the loss of the acetyl group, the aldehyde group, and water, as well as complex ring cleavages. youtube.com

Metabolite Profiling with LC-MS/MS: When coupled with liquid chromatography (LC), tandem MS is a powerful tool for metabolite profiling. chromatographyonline.com Biological samples (such as plasma, urine, or feces) from subjects administered this compound can be analyzed to detect and identify metabolic products. researchgate.net Common metabolic transformations for triterpenoids include oxidation (hydroxylation), reduction, demethylation, and conjugation with glucuronic acid or sulfate (B86663). nih.govresearchgate.net HRMS is used to determine the elemental composition of potential metabolites, while MS/MS fragmentation patterns help to pinpoint the site of modification.

Table 2: Potential Phase I and Phase II Metabolites of this compound Detectable by HRMS

| Metabolic Reaction | Mass Change | Potential Metabolite Structure |

|---|---|---|

| Oxidation (Hydroxylation) | +16 Da | Hydroxylated this compound |

| Oxidation (Aldehyde to Carboxylic Acid) | +16 Da | 3-Acetylbetulinic acid |

| Deacetylation | -42 Da | Betulinaldehyde (B1666926) |

| Glucuronidation | +176 Da | This compound-glucuronide |

| Sulfation | +80 Da | Sulfated this compound |

Solid-State NMR for Crystalline Structure Analysis

While solution-state NMR provides data on molecules in isotropic environments, solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing molecules in their solid, crystalline, or amorphous forms. nih.goveuropeanpharmaceuticalreview.com It is particularly valuable in pharmaceutical sciences for studying drug polymorphism, where different crystalline forms of the same compound can have different physical properties. nih.goveuropeanpharmaceuticalreview.com

Although specific ssNMR studies on this compound are not widely reported, the technique offers significant potential for its analysis. nih.gov

Polymorph Identification: ssNMR is highly sensitive to the local molecular environment. If this compound can exist in multiple crystalline forms (polymorphs), ssNMR can distinguish them. researchgate.net Different packing arrangements in the crystal lattice lead to different chemical shifts, allowing each polymorph to have a unique spectral fingerprint. nih.gov

Crystallographic Information: The ssNMR spectrum can reveal the number of crystallographically inequivalent molecules in the asymmetric unit of the crystal lattice. If there are two molecules in slightly different conformations or environments, the spectrum will show a doubling of the carbon peaks. europeanpharmaceuticalreview.com

Techniques: To overcome the line broadening that occurs in solid samples, techniques like Magic Angle Spinning (MAS) are employed. nih.gov Cross-Polarization (CP) is used to enhance the signal of insensitive nuclei like ¹³C by transferring magnetization from abundant protons. nih.gov These methods allow for the acquisition of high-resolution spectra from powdered or microcrystalline samples. bruker.com

Chiroptical Spectroscopic Methods (e.g., Electronic Circular Dichroism) for Stereochemical Assignment

The complex three-dimensional structure of triterpenoids, with numerous chiral centers, makes the determination of their absolute configuration a significant challenge. nih.gov Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique used for this purpose.

ECD measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting spectrum, with positive or negative bands (Cotton effects), is a unique fingerprint of the molecule's absolute stereochemistry. rsc.org

The modern approach to stereochemical assignment using ECD involves a combination of experimental measurement and quantum chemical calculation. researchgate.net

Conformational Search: First, a computational search is performed to identify all stable, low-energy conformations of the molecule.

ECD Spectrum Calculation: The ECD spectrum for each stable conformer is then calculated using time-dependent density functional theory (TDDFT).

Comparison: The calculated spectra of the conformers are Boltzmann-averaged to produce a final theoretical spectrum for a given absolute configuration (e.g., the R or S form). This theoretical spectrum is then compared to the experimentally measured ECD spectrum. A good match between the experimental and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration of the compound. nih.gov

For this compound, the carbonyl groups of the aldehyde and the acetyl functions act as chromophores that would produce distinct Cotton effects in the ECD spectrum, making this technique highly suitable for its stereochemical analysis.

Future Perspectives and Emerging Research Avenues

Exploration of Novel Synthetic Routes

The chemical synthesis of 3-Acetylbetulinaldehyde derivatives typically begins with the isolation of betulin (B1666924) from birch bark, followed by a series of chemical modifications. scielo.brmdpi.com Future research will likely focus on optimizing these processes for greater efficiency, sustainability, and scalability.

One promising direction is the adoption of biocatalysis and chemoenzymatic methods . These approaches utilize enzymes or whole-cell systems to perform specific chemical transformations. For instance, the biotransformation of betulin to betulinic acid using engineered Saccharomyces cerevisiae has been explored, which could be adapted for other derivatives. nih.gov Such methods can offer high selectivity, reduce the need for harsh chemical reagents, and operate under milder reaction conditions, thereby minimizing waste and byproducts. nih.govnih.gov

Furthermore, there is a growing interest in developing more efficient methods for the key oxidation step that converts the C-28 hydroxyl group of the betulin precursor to the aldehyde characteristic of betulinaldehyde (B1666926). While reagents like pyridinium (B92312) chlorochromate (PCC) are effective, future work may explore greener and more scalable oxidation systems. scielo.brmdpi.com The development of continuous flow chemistry processes for these syntheses could also significantly enhance manufacturing efficiency and consistency, which is crucial for large-scale production. google.com

Diversification of Chemical Modifications for Enhanced Bioactivity Research

The core structure of this compound offers multiple sites for chemical modification, primarily at the C-3 acetyl group and the C-28 aldehyde group, to create novel derivatives with improved pharmacological profiles. nih.govmdpi.com Future research will move beyond simple modifications to more strategic and complex molecular designs aimed at enhancing potency, selectivity, and pharmacokinetic properties.

Key strategies for diversification are expected to include:

Hybrid Molecule Synthesis: This involves covalently linking this compound with other known bioactive pharmacophores. For example, creating hybrids with 1,4-quinones has been shown to produce derivatives with high cytostatic activity. nih.gov This approach aims to create dual-action compounds or synergistic effects that target multiple pathways involved in a disease.

Introduction of Heterocyclic Moieties: Fusing or attaching various heterocyclic rings (e.g., pyrazole, isoxazole) to the triterpenoid (B12794562) skeleton is a proven strategy for increasing the potency and diversity of biological activity. acs.org These rings can alter the molecule's electronic properties, solubility, and ability to form hydrogen bonds, thereby improving interactions with biological targets. acs.orgscholarsresearchlibrary.com